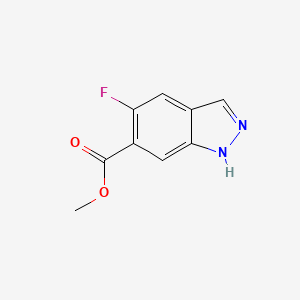

5-氟-1H-吲唑-6-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

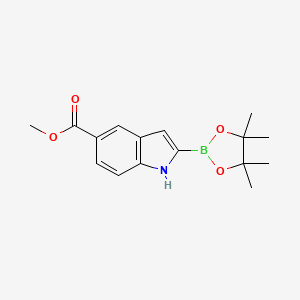

“Methyl 5-fluoro-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C9H7FN2O2 . It is a solid substance and is used in organic synthesis .

Molecular Structure Analysis

The InChI code for “Methyl 5-fluoro-1H-indazole-6-carboxylate” is1S/C9H7FN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“Methyl 5-fluoro-1H-indazole-6-carboxylate” is a solid substance . It has a molecular weight of 194.17 . It is soluble in water . The storage temperature is 2-8°C in a sealed, dry environment .科学研究应用

抗癌研究

5-氟-1H-吲唑-6-甲酸甲酯用于合成具有潜在抗癌特性的化合物。 吲唑衍生物因其通过靶向细胞内各种途径抑制癌细胞生长的能力而被研究 .

抗炎剂

该化合物作为抗炎剂开发中的前体。 吲唑部分是设计用于减少炎症的分子中的常见特征,炎症是慢性疾病的关键方面 .

抗抑郁药剂型

研究人员探索了使用5-氟-1H-吲唑-6-甲酸甲酯来创建抗抑郁药物。 吲唑结构有利于设计旨在平衡大脑中神经递质的药物 .

抗菌应用

5-氟-1H-吲唑-6-甲酸甲酯是合成新型抗菌剂的关键成分。 它的结构框架对各种细菌菌株有效,使其成为对抗感染的宝贵资产 .

呼吸道疾病治疗

吲唑衍生物,包括5-氟-1H-吲唑-6-甲酸甲酯,用作磷酸肌醇3-激酶δ的选择性抑制剂,这对于治疗呼吸道疾病很重要 .

有机合成

该化合物也被广泛用于有机合成,用作各种化学反应的构建块,以及合成更复杂分子的中间体 .

抗菌活性

研究表明,吲唑化合物对金黄色葡萄球菌、铜绿假单胞菌和埃希氏大肠杆菌等微生物表现出中等至高度活性,表明其在开发抗菌药物方面的潜力 .

安全和危害

作用机制

Target of Action

Methyl 5-fluoro-1H-indazole-6-carboxylate, also known as 1H-Indazole-6-carboxylic acid, 5-fluoro-, methyl ester, is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic agents . .

Mode of Action

Indazole derivatives have been reported to interact with their targets and cause changes that result in various biological activities . These activities include anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Biochemical Pathways

Indazole derivatives have been reported to affect various biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Pharmacokinetics

It has been reported that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

Indazole derivatives have been reported to exhibit various biological activities . For example, some indazole derivatives have been found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .

Action Environment

It has been advised to store the compound in a dry, cool, and well-ventilated place , suggesting that environmental conditions such as humidity and temperature could potentially affect its stability.

生化分析

Biochemical Properties

Indazole derivatives, such as Methyl 5-fluoro-1H-indazole-6-carboxylate, have been found to possess various biological activities . They interact with multiple receptors, enzymes, and proteins, contributing to their diverse biological effects

Cellular Effects

Indazole derivatives have shown to exert effects on various types of cells and cellular processes . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indazole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms

属性

IUPAC Name |

methyl 5-fluoro-1H-indazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOQQKWNYMVOFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=NNC2=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。